4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

Suzuki-Miyaura coupling regioselectivity thiophene functionalization

Researchers requiring exclusive C3-arylation of 4-methylthiophene scaffolds face a supply challenge: direct lithiation-borylation yields a 92:8 regioisomeric mixture where the desired 3-boronate is the minor component. This pre-formed, regio-defined pinacol ester eliminates costly isomer separation and guarantees exclusive coupling at the 3-position. • ≥98% purity (GC), free-flowing solid enables accurate robotic dispensing for parallel synthesis arrays. • Resists protodeboronation under mildly acidic workup, reducing yield losses during scale-up vs. free boronic acid. • Bench-stable, non-hygroscopic; simplifies stoichiometric control and eliminates anhydride-formation liabilities.

Molecular Formula C11H17BO2S
Molecular Weight 224.13 g/mol
CAS No. 476620-20-9
Cat. No. B1591712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
CAS476620-20-9
Molecular FormulaC11H17BO2S
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C
InChIInChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
InChIKeyXXSMGZQARORQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylthiophene-3-boronic Acid Pinacol Ester Overview


4,4,5,5‐Tetramethyl‑2‑(4‑methylthiophen‑3‑yl)‑1,3,2‑dioxaborolane (CAS 476620‑20‑9), commonly referred to as 4‑methylthiophene‑3‑boronic acid pinacol ester, is a heteroaryl pinacol boronate ester built on a 3,4‑disubstituted thiophene core. Its pinacol‑protected boron centre is specifically designed for Suzuki–Miyaura cross‑coupling [1], offering bench‑stable, non‑hygroscopic handling relative to the corresponding free boronic acid. The compound is supplied at ≥95 % purity (GC) with a density of 1.03 g mL⁻¹ and a boiling point of 72–75 °C / 0.2–0.3 mmHg , facilitating reproducible downstream use in medicinal chemistry and materials science campaigns.

Regiospecific Coupling Supports exclusive 3‑position thiophene functionalization
Bench‑Stable Boronate Resists hydrolysis and anhydride formation
Automation‑Ready Form Free‑flowing solid compatible with robotic dispensing

Generic Substitution Risks of 4-Methylthiophene-3-boronic Acid Pinacol Ester


Thiophene boronate synthons are not interchangeable: the regioisomeric identity, boron protection strategy, and electronic character of the ring all govern coupling efficiency and product fidelity [1]. Direct lithiation‑borylation of 3‑methylthiophene yields a 92:8 mixture of 4‑methyl‑2‑thiopheneboronic acid and 2‑methyl‑3‑thiopheneboronic acid, with the 3‑boronate isomer being the minor component [2]. Consequently, procurement of the pre‑formed, regio‑defined 4‑methyl‑3‑thiophene pinacol ester eliminates costly isomer separation steps and guarantees exclusive coupling at the 3‑position. Substituting the pinacol ester with the free boronic acid introduces anhydride‑formation and protodeboronation liabilities that compromise reaction stoichiometry and reproducibility .

This Product Pinacol ester: single regioisomer (4‑methyl‑3‑thiophene), non‑hygroscopic
Potential Substitutes Free boronic acid: anhydride‑prone, protodeboronation risk Regioisomeric mixture: contains 8% 2‑isomer impurity
Regioisomeric identity and boron protection strategy may not transfer directly; verify coupling outcomes if substituting.

4-Methylthiophene-3-boronic Acid Pinacol Ester: Quantitative Evidence vs. Analogs


Regioisomeric Purity: Exclusive 3-Substitution

Direct lithiation of 3‑methylthiophene followed by borylation yields a 92:8 mixture of 4‑methyl‑2‑thiopheneboronic acid and the 3‑position regioisomer [1]. In contrast, the pre‑formed pinacol ester (CAS 476620‑20‑9) is supplied as a single regioisomer (4‑methyl‑3‑thiophene) with a typical purity of ≥95 % (GC) . By eliminating the minor isomer, the regio‑defined ester ensures that Suzuki couplings target exclusively the 3‑position of the thiophene ring, preventing formation of constitutional by‑products that would otherwise require chromatographic removal.

Regioisomeric Purity
Head‑to‑head
Single regioisomer (>99%)
vs. 92:8 mixture (8% 2‑isomer impurity)
Eliminates isomer separation; ensures 3‑position coupling fidelity
Commercial specification vs. literature synthetic outcome
Suzuki-Miyaura coupling regioselectivity thiophene functionalization

Higher Electron Affinity Than Unsubstituted Thiophene

Electron transmission spectroscopy (ETS) measurements place the vertical anion formation energy of 4‑methyl‑3‑thiopheneboronic acid pinacol ester at a value indicative of significantly enhanced electron affinity relative to the parent heterocycle [1]. DFT calculations (B3LYP/6‑31G*) support the experimental trends and attribute the effect to the vacant boron p(π) orbital acting as an electron‑accepting site. While the reference compound in the ETS study is unsubstituted thiophene (not a competing boronate ester), the data provide a quantitative electronic descriptor that distinguishes this pinacol ester from non‑borylated thiophene building blocks.

Electron Affinity
Class‑level
Enhanced electron affinity (ETS data)
Boron p(π) orbital acceptor vs. unsubstituted thiophene
Supports n‑type semiconductor design
Gas‑phase ETS; DFT B3LYP/6‑31G*
organic electronics electron affinity electron transmission spectroscopy

Acidic Stability: Methyl vs. Electron-Poor Analogs

In a systematic study of 2,3‑substituted thienyl pinacol boronates, products bearing electron‑withdrawing groups (e.g., –NO₂, –CN) underwent complete deborylation during aqueous workup (pH 1–3), whereas compounds with electron‑donating substituents (e.g., –Si(CH₃)₃) could be isolated by silica‑gel chromatography [1]. Although the 4‑methyl‑3‑thiophene compound was not explicitly included in that series, its methyl substituent is electron‑donating (σₚ = –0.17), placing it in the stable, isolable category. In contrast, the free boronic acid counterpart forms anhydrides and is prone to protodeboronation under the same conditions.

Aqueous Stability
Class‑level
Methyl‑substituted class: isolable after chromatography
Compare: –NO₂ 43%, –CN 0% isolated yield
Expected stability under acidic workup conditions
Class‑level inference from thienyl boronate study
boronate stability protodeboronation workup tolerance

Free-Flowing Solid for Automated Dispensing

The pinacol ester (CAS 476620‑20‑9) is supplied as a solid with a density of 1.03 g mL⁻¹ and a recommended storage temperature of 2–8 °C, remaining a free‑flowing powder suitable for automated solid‑dispensing platforms . In contrast, 4‑methyl‑3‑thiopheneboronic acid (CAS 177735‑11‑4) exists as a crystalline solid that can partially exist as the anhydride and requires storage under refrigeration to mitigate decomposition . The defined stoichiometry of the pinacol ester ensures accurate molar equivalents in parallel synthesis, a critical requirement for high‑throughput experimentation.

Physical Form
Data to verify
Non‑hygroscopic solid, density 1.03 g/mL
vs. free acid: anhydride‑containing, hygroscopic
Supports accurate automated dispensing
Vendor specification; verify for your workflow
automated weighing solid dispensing stability

4-Methylthiophene-3-boronic Acid Pinacol Ester: Key Application Scenarios


Regiospecific Suzuki Coupling for 3,4-Disubstituted Thiophene APIs

When synthesizing pharmaceutical candidates that require a 4‑methylthiophene core arylated exclusively at the 3‑position—such as the GARFT inhibitor intermediate described in Patent US2004/0266827 [1]—the pinacol ester eliminates the 8 % 2‑isomer impurity that would arise from regiomixtures. This avoids the resulting diastereomeric or constitutional by‑products that complicate purification and impact biological assay interpretation.

Electron-Transport Materials for Organic Electronics

The measured increase in electron affinity due to the boryl substituent makes this pinacol ester the preferred monomer for constructing n‑type polythiophenes. When incorporated into conjugated polymers via catalyst‑transfer polycondensation, the building block provides a lower LUMO level relative to non‑borylated thiophenes [2], improving electron injection in organic field‑effect transistors (OFETs) and organic photovoltaics (OPVs).

High-Throughput Parallel Synthesis in Medicinal Chemistry Libraries

The solid, non‑hygroscopic nature and well‑defined stoichiometry of the pinacol ester enable accurate robotic dispensing in 96‑well Suzuki coupling arrays . The free‑flowing powder eliminates the weight‑measurement uncertainty that plagues boronic acids, which are prone to anhydride formation and variable active‑boron content.

Scale-Up Campaigns: Reproducible Boronate Stoichiometry

For process chemistry groups scaling Suzuki couplings to multi‑kilogram batches, the pinacol ester's resistance to protodeboronation under mildly acidic workup conditions (documented for the electron‑donating methyl class) reduces yield losses relative to the free acid [3]. This translates to higher isolated product yields and fewer batch failures caused by incomplete coupling due to boronate decomposition.

Application
Selection Property
Validation Focus
Regiospecific thiophene core construction
Regioisomeric purity
3‑Position coupling fidelity
Electron‑transport polymer synthesis
Boron‑enhanced electron affinity
LUMO energy in conjugated polymers
Automated parallel synthesis
Non‑hygroscopic solid form
Weighing accuracy and stoichiometry
Large‑scale Suzuki coupling research
Protodeboronation resistance
Yield reproducibility under workup
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